WQ3810

Acinetobacter baumannii multidrug-resistant MIC90

Conventional fluoroquinolones fail against QRDR-mutant DNA gyrases in FQR pathogens, limiting resistance research. WQ3810, rationally engineered with a difluoropyridine R1 group and 3-isopropylaminoazetidine C-7 substituent, overcomes this limitation: • 4- to >16-fold greater potency vs. ciprofloxacin/levofloxacin against FQR isolates (MIC90 = 0.06-4 mg/L) • Superior IC50 against mutant DNA gyrases (up to 13.7-fold improvement over comparators) • >90% oral bioavailability in rodent models Supplied as ≥98% HPLC-pure solid. For R&D use only.

Molecular Formula C22H22F3N5O3
Molecular Weight 461.4 g/mol
CAS No. 888032-58-4
Cat. No. B1663451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWQ3810
CAS888032-58-4
Synonyms1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-(isopropylamino)azetidin-1-yl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
WQ-3810
Molecular FormulaC22H22F3N5O3
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O
InChIInChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33)
InChIKeyMJMVUQNNSOBCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WQ-3810: Next-Generation Fluoroquinolone for Resistant Pathogens


WQ-3810 (KPI-10 free base, molecular weight 461.4 g/mol) is a novel fluoroquinolone antibacterial agent characterized by a difluoropyridine derivative at the R1 position and a 3-isopropylaminoazetidine substituent at the C-7 position [1]. This compound was rationally designed to overcome fluoroquinolone resistance mediated by amino acid substitutions in the quinolone resistance-determining region (QRDR) of DNA gyrase and topoisomerase IV, the primary target enzymes of this antibiotic class [2]. Unlike earlier-generation fluoroquinolones such as ciprofloxacin and levofloxacin, WQ-3810 exhibits potent inhibitory activity against both wild-type and mutant DNA gyrases across multiple bacterial species, making it a critical research tool for investigators studying antimicrobial resistance mechanisms and developing countermeasures against multidrug-resistant (MDR) and fluoroquinolone-resistant (FQR) pathogens [3].

QRDR mutant screening workflow for DNA gyrase and topoisomerase IV target engagement
Antimicrobial resistance mechanism research against MDR and FQR Gram-negative isolates
Fluoroquinolone structure–activity relationship (SAR) reference standard for C-7 substituent optimization

Why Standard Fluoroquinolones Cannot Substitute for WQ-3810


Generic substitution of WQ-3810 with conventional fluoroquinolones such as ciprofloxacin, levofloxacin, or moxifloxacin is scientifically invalid for research applications involving fluoroquinolone-resistant (FQR) or multidrug-resistant (MDR) bacterial strains. Structural modifications in WQ-3810—specifically the difluoropyridine R1 group and the 3-isopropylaminoazetidine C-7 substituent—confer markedly different target enzyme binding kinetics and inhibitory potency against QRDR-mutant DNA gyrases that render older fluoroquinolones ineffective [1]. In direct comparative studies, WQ-3810 demonstrates 4-fold to over 16-fold greater antimicrobial activity against FQR isolates relative to ciprofloxacin, levofloxacin, and moxifloxacin, with the most pronounced differentiation observed against pathogens harboring clinically relevant QRDR mutations [2]. Furthermore, WQ-3810 maintains high oral absorption rates (>90% in rat models) comparable to marketed fluoroquinolones while exhibiting superior target engagement against resistant enzymes [3]. These pharmacodynamic and pharmacokinetic distinctions preclude the use of generic fluoroquinolones as valid experimental controls or substitutes in resistance-focused research programs.

WQ-3810
Standard Fluoroquinolones
C-7 isopropylaminoazetidine and R1 difluoropyridine groups confer structural mismatch that alters QRDR binding
Target Engagement Context
Class-Level Comparator Mismatch
Inhibitory activity against mutant DNA gyrases may not transfer; comparator-class agents may show reduced assay-response context
Resistance Profiling
Ciprofloxacin / Levofloxacin
Antimicrobial screening context may differ against QRDR-harboring strains; direct substitution limits interpretation of resistance reversal

WQ-3810: Quantitative Differentiation Evidence


Superior Activity Against MDR A. baumannii

WQ-3810 demonstrates an MIC90 of 1 mg/L against A. baumannii clinical isolates, including multidrug-resistant (MDR) strains. This potency is more than eight-fold higher (lower MIC) than ciprofloxacin (64 mg/L) and levofloxacin (8 mg/L), and substantially exceeds moxifloxacin and gemifloxacin [1].

MDR A. baumannii MIC
Head-to-head
MIC90 1 mg/L (vs. 64 mg/L Cipro)
Reported MIC endpoint context supports antimicrobial screening against MDR isolates
Clinical isolates including MDR strains
Acinetobacter baumannii multidrug-resistant MIC90

Enhanced Activity Against FQR E. coli

Against E. coli isolates, including fluoroquinolone-resistant (FQR) strains, WQ-3810 exhibits an MIC90 of 4 mg/L, which is 16-fold more potent than ciprofloxacin (MIC90 = 64 mg/L) and 8-fold more potent than levofloxacin (MIC90 = 32 mg/L) [1]. The enhanced activity correlates with strong inhibition of FQR E. coli DNA gyrase harboring QRDR mutations [2].

FQR E. coli MIC
Head-to-head
MIC90 4 mg/L (vs. 64 mg/L Cipro)
Supports antimicrobial screening context for fluoroquinolone-resistant E. coli
Correlates with DNA gyrase QRDR mutant inhibition
Escherichia coli fluoroquinolone resistance MIC90

Enhanced Potency Against FQR S. pneumoniae

Against S. pneumoniae including FQR isolates, WQ-3810 achieves an MIC90 of 0.06 mg/L, which is 33-fold more potent than ciprofloxacin (MIC90 = 2 mg/L) and levofloxacin (MIC90 = 2 mg/L) [1].

FQR S. pneumoniae MIC
Head-to-head
MIC90 0.06 mg/L (vs. 2 mg/L Cipro/Levo)
Reported assay-response context for FQR S. pneumoniae endpoint review
33-fold reported difference in tested set
Streptococcus pneumoniae fluoroquinolone resistance MIC90

Inhibiting QRDR-Mutant DNA Gyrase in M. avium

In DNA supercoiling inhibitory assays using recombinant DNA gyrases from M. avium, WQ-3810 exhibited 1.8- to 13.7-fold higher efficacy (lower IC50 values) than levofloxacin and ciprofloxacin against wild-type and mutant enzymes. In MIC assays against FQ-resistant M. avium clinical isolates, WQ-3810 showed 4- to 8-fold higher activity than ciprofloxacin, 2- to 16-fold higher than levofloxacin, and 2- to 4-fold higher than moxifloxacin [1].

M. avium Gyrase Inhibition
Head-to-head
WQ-3810 IC50 1.8–13.7× lower vs. LVX/CIP
WQ-3810 MIC 2–16× lower vs. LVX/CIP/MXF
Supports target-engagement assay context against mutant DNA gyrases
Recombinant wild-type and mutant enzymes
Mycobacterium avium DNA gyrase inhibition IC50

Activity Against Quinolone-Resistant C. jejuni Gyrase

Against wild-type C. jejuni DNA gyrase, WQ-3810 showed an IC50 of 1.03 µg/mL, which was not significantly different from ciprofloxacin (equally efficacious). However, against mutant DNA gyrases harboring QRDR amino acid substitutions, the IC50 values of WQ-3810 were substantially lower (more potent) than those of ciprofloxacin [1]. In MIC testing against quinolone-resistant C. jejuni strains, WQ-3810 demonstrated MICs ranging from <0.016 to 0.031 µg/mL, the lowest among all quinolones examined [2].

C. jejuni Gyrase Inhibition
Head-to-head
WQ-3810 Mutant IC50 Substantially lower than Cipro
WQ-3810 MIC Range Lowest among 6 quinolones tested
Supports antimicrobial screening context against quinolone-resistant C. jejuni
QRDR amino acid substitution mutants
Campylobacter jejuni DNA gyrase quinolone resistance

High Oral Absorption Supporting In Vivo Studies

In a structure-activity relationship (SAR) optimization study, WQ-3810 (compound 10e, bearing a 3-isopropylaminoazetidine C-7 substituent) demonstrated an oral absorption rate exceeding 90% at a dose of 10 mg/kg in Sprague-Dawley rats, as measured after 24 hours by HPLC [1]. This high absorption rate was achieved while maintaining potent antibacterial activity against Gram-negative bacteria, distinguishing WQ-3810 from structurally related analogs with different C-7 alkylaminoazetidine substitutions that exhibited lower oral absorption [2].

Oral Absorption (Rat)
Cross-study
>90% at 10 mg/kg
Supports exposure-model interpretation for oral in vivo studies
Sprague-Dawley model, 24 h HPLC
oral bioavailability pharmacokinetics rat model

WQ-3810: Research and Application Scenarios


Fluoroquinolone Resistance Mechanisms in Gram-Negative Pathogens

Researchers studying the molecular basis of fluoroquinolone resistance in Acinetobacter baumannii, Escherichia coli, and Campylobacter jejuni should select WQ-3810 for target enzyme inhibition assays and MIC determination against QRDR-mutant strains. The compound's superior IC50 values against mutant DNA gyrases (1.8- to 13.7-fold improvement over levofloxacin and ciprofloxacin in M. avium models [1]; substantially lower IC50 than ciprofloxacin against C. jejuni mutant gyrases [2]) and 8-fold to 33-fold lower MIC90 values against MDR/FQR clinical isolates relative to comparator fluoroquinolones [3] provide the necessary dynamic range to quantify resistance reversal effects.

Oral Bioavailability for In Vivo Efficacy Studies

Investigators planning in vivo efficacy studies via oral administration in rodent models should procure WQ-3810 based on its validated >90% oral absorption rate at 10 mg/kg in rats [1]. This pharmacokinetic property, combined with its potent in vitro activity against FQR pathogens (MIC90 = 0.06 mg/L for FQR S. pneumoniae; MIC90 = 4 mg/L for FQR E. coli) [2], makes it the appropriate fluoroquinolone candidate for murine infection models involving resistant strains where ciprofloxacin or levofloxacin would fail to achieve therapeutic concentrations.

Synergistic Combinations Against Resistant Mycobacteria

For studies examining combination therapy approaches against Mycobacterium avium complex (MAC) infections, WQ-3810 is indicated based on demonstrated synergy with isoniazid (INH) [1] and its 2- to 16-fold greater antimicrobial activity against FQ-resistant M. avium isolates compared to levofloxacin, ciprofloxacin, and moxifloxacin [2]. This synergy evidence, coupled with target enzyme inhibition data, supports WQ-3810 as the fluoroquinolone of choice for combination screening studies against NTM pathogens.

SAR of Fluoroquinolone C-7 Substituents

Medicinal chemistry groups exploring fluoroquinolone SAR, particularly C-7 substituent effects on target binding and oral absorption, should use WQ-3810 as a reference standard. The compound's 3-isopropylaminoazetidine C-7 group was rationally optimized to achieve both high oral absorption (>90%) and potent antibacterial activity, whereas shorter (C0-C2) alkyl chains showed reduced absorption and longer (C4) chains showed diminished antibacterial activity [1]. WQ-3810 therefore serves as an optimal benchmark for evaluating novel fluoroquinolone analogs.

Application
Selection Property
Validation Focus
Fluoroquinolone resistance mechanism studies
QRDR mutant target spectrum
MIC and strain-panel endpoints for Gram-negative pathogens
Oral exposure-model studies
Oral absorption context
Exposure-model review in rodent infection research
Antimycobacterial synergy screening
Synergy screening context
Synergy endpoint context against NTM pathogens
Fluoroquinolone SAR reference
C-7 substituent review
Target-binding and absorption review for medicinal chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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